molecular formula C21H26N8S B10779355 Khk-IN-1

Khk-IN-1

Cat. No.: B10779355
M. Wt: 422.6 g/mol
InChI Key: HFLMLZKGLUEWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Khk-IN-1, also known as Ketohexokinase inhibitor 1, is a selective and cell membrane permeable inhibitor of ketohexokinase. Ketohexokinase is an enzyme that phosphorylates fructose to fructose-1-phosphate, a key step in fructose metabolism. This compound has shown potential in the study of obesity and diabetes due to its ability to inhibit fructose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Khk-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrimidinopyrimidine core, followed by specific substitutions that complement the ATP-binding site of ketohexokinase . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography .

Scientific Research Applications

Metabolic Disorders

1.1 Role in Fructose Metabolism
Ketohexokinase plays a pivotal role in the metabolism of fructose by converting it into fructose-1-phosphate. Inhibition of this enzyme can prevent the excessive accumulation of fructose-1-phosphate, which is linked to various metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD). Studies have demonstrated that Khk-IN-1 effectively reduces fructose-induced hyperinsulinemia and hypertriglyceridemia in animal models, suggesting its potential as a treatment for metabolic syndrome .

1.2 Case Study: In Vivo Efficacy
In a controlled study involving rats, administration of this compound resulted in significant reductions in blood triglyceride levels following fructose feeding. The results indicated that the compound could mitigate the adverse effects associated with high fructose intake, highlighting its therapeutic promise for managing obesity-related conditions .

Cancer Research

2.1 Impact on Cancer Cell Metabolism
Recent research has identified ketohexokinase-A as a crucial mediator in the metabolic reprogramming of cancer cells, particularly in breast cancer. Inhibition of this isoform by this compound has been shown to reduce the invasiveness of breast cancer cells stimulated by fructose, suggesting a novel approach to cancer treatment by targeting metabolic pathways .

2.2 Case Study: Breast Cancer Invasion
In vitro studies demonstrated that silencing ketohexokinase-A significantly decreased the invasiveness of MDA-MB-231 breast cancer cells under fructose stimulation. The application of this compound further confirmed these findings, indicating its potential as an adjunct therapy for preventing metastasis in breast cancer patients .

Neuroprotective Effects

3.1 Neuroinflammation and Cognitive Function
Emerging evidence suggests that this compound may have neuroprotective properties. By inhibiting ketohexokinase, the compound could potentially reduce neuroinflammation associated with cognitive decline and neurodegenerative diseases. Studies have shown that inhibition of this enzyme leads to decreased production of pro-inflammatory cytokines in neuronal models, supporting its use in treating conditions like Alzheimer's disease .

3.2 Case Study: Neuroprotection
In experimental models of neuroinflammation, treatment with this compound resulted in reduced levels of inflammatory markers such as tumor necrosis factor-alpha and interleukin-6. These findings suggest that targeting ketohexokinase may provide a therapeutic strategy for mitigating neuroinflammatory processes linked to cognitive impairment .

Pharmacological Development

4.1 Structure-Based Drug Design
The design and synthesis of this compound involved structure-based drug design techniques aimed at optimizing its binding affinity to ketohexokinase isoforms. Through molecular dynamics simulations and binding assays, researchers have been able to refine the compound's structure to enhance its inhibitory effects on both KHK-A and KHK-C isoforms .

4.2 Future Directions
Future research will focus on further elucidating the molecular mechanisms underlying the effects of this compound across different biological systems. Additionally, clinical trials are necessary to assess its efficacy and safety in human populations suffering from metabolic disorders and cancers.

Biological Activity

Khk-IN-1 is a selective inhibitor of ketohexokinase (KHK), an enzyme that plays a crucial role in fructose metabolism. This compound has garnered attention due to its potential implications in metabolic disorders and cancer biology. The following sections provide a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

KHK exists in two isoforms: KHK-A and KHK-C. This compound primarily targets KHK-A, which has been implicated in various cellular signaling pathways beyond fructose metabolism. Research indicates that KHK-A acts as a nuclear protein kinase, facilitating the phosphorylation of proteins involved in cell proliferation and invasion, particularly in cancer cells.

  • KHK-A vs. KHK-C :
    • KHK-A : Ubiquitously expressed; involved in cell invasion and proliferation.
    • KHK-C : Primarily functions in fructose metabolism; less involved in signaling pathways related to cancer.

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits KHK-A activity, leading to reduced cell invasion and proliferation in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The inhibition of KHK-A by this compound results in decreased levels of fructose-1-phosphate and reactive oxygen species (ROS), which are critical for promoting cancer metastasis.

Table 1: Effects of this compound on Cell Lines

Cell LineEffect of this compoundMechanism
MDA-MB-231Reduced invasionInhibition of KHK-A activity
HepG2Decreased proliferationPhosphorylation inhibition of PRPS1
HCT116Lower ROS levelsReduced fructose metabolism

Case Studies

In vivo studies involving murine models have further elucidated the effects of this compound on tumor growth and metastasis. Tumor-bearing mice treated with this compound exhibited slower tumor growth rates compared to controls. Notably, fructose feeding exacerbated tumor growth in KHK-A-overexpressing groups, highlighting the role of KHK-A in cancer progression.

Case Study Overview

  • Study Design : Mice implanted with MTV-TM-011 cell lines expressing either KHK-A or KHK-C.
  • Findings :
    • Mice with KHK-A overexpression showed significant tumor growth when fed a fructose-rich diet.
    • Administration of this compound resulted in reduced tumor volume and weight.

Research Findings

Recent studies have identified several key interactions involving KHK-A that are modulated by this compound:

  • Phosphorylation Pathways : KHK-A phosphorylates phosphoribosyl pyrophosphate synthetase 1 (PRPS1), promoting nucleic acid synthesis essential for rapid cell division.
  • Nuclear Translocation : Fructose stimulation induces the nuclear translocation of KHK-A, which is necessary for its kinase activity. This compound disrupts this process, preventing the activation of downstream signaling pathways.

Properties

IUPAC Name

8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8S/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLMLZKGLUEWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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